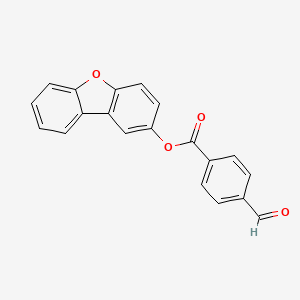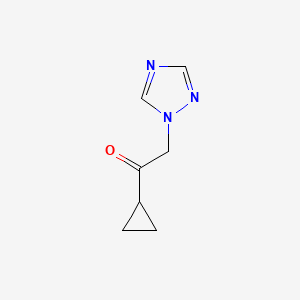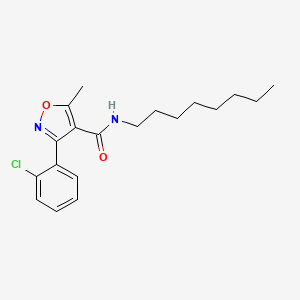![molecular formula C8H10N2O3 B2879391 Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate CAS No. 623565-48-0](/img/structure/B2879391.png)
Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, showcasing its role in producing complex molecules with potential applications in dye chemistry and materials science (J. Bailey, 1977).
Development of Corrosion Inhibitors
- It has been part of the synthesis of pyranpyrazole derivatives, showing significant efficiency as corrosion inhibitors for mild steel, which is crucial for industrial applications and materials protection (P. Dohare et al., 2017).
Creation of Bioactive Molecules
- The compound has contributed to the creation of molecules with biocidal properties against various microbes, indicating its potential in developing new antimicrobial agents (M. Youssef et al., 2011).
Facilitation of Organic Syntheses
- Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has been used in the synthesis of chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, demonstrating its versatility in facilitating complex organic syntheses and contributing to the development of chiral molecules (M. Cox et al., 2003).
Anticancer and Anti-inflammatory Agents
- Research has focused on synthesizing novel pyrazolopyrimidines derivatives using this compound as a precursor, aiming to develop anticancer and anti-5-lipoxygenase agents, underscoring its potential in medicinal chemistry (A. Rahmouni et al., 2016).
Crystal Structure Analysis
- The compound has been analyzed for its crystal structure, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and designing related molecules (B. Kumar et al., 2018).
Propriétés
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVFMXBFCGKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)









![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)
